molecular formula C21H20N2O5S2 B2875576 methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 864940-38-5

methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Cat. No.: B2875576
CAS No.: 864940-38-5
M. Wt: 444.52
InChI Key: JNWJZRFPZUZGBS-UHFFFAOYSA-N
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Description

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a synthetic small molecule featuring a thiophene core substituted with a methyl ester at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a sulfamoyl group (SO₂N) linked to a benzyl(methyl)amine. While its exact biological activity remains underexplored in the provided evidence, structural analogs indicate possible applications in antifungal or enzyme inhibition contexts .

Properties

IUPAC Name

methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-23(14-15-6-4-3-5-7-15)30(26,27)17-10-8-16(9-11-17)19(24)22-20-18(12-13-29-20)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWJZRFPZUZGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tetrahydrothiophene Derivatives

A modified Gewald reaction facilitates thiophene ring formation. For example, 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene undergoes hydroxylamine-mediated cyclization in dimethylformamide (DMF) with FeCl₃ and cyanuric chloride as catalysts. After 4 hours at 70–90°C, ammonia hydrolysis yields the amino-thiophene carboxylate with 96.5% purity.

Key Conditions

  • Catalysts : FeCl₃ (anhydrous), cyanuric chloride (1,3,5-trichloro-2,4,6-triazine)
  • Reagents : Hydroxylamine hydrochloride, NH₄OH
  • Solvent : DMF
  • Yield : 96.5%

Sulfamoylation of Benzoyl Precursors

The 4-[benzyl(methyl)sulfamoyl]benzoyl group is introduced via sulfamoylation of benzoic acid derivatives.

Chlorosulfonation and Amine Coupling

4-Chlorosulfonylbenzoic acid reacts with N-benzyl-N-methylamine in acetonitrile using NaHCO₃ as a base. This one-pot method, adapted from triazole sulfonamide syntheses, achieves sulfamoyl bond formation at 70°C over 12–18 hours. Post-reaction acidification (10% HCl) and recrystallization yield the sulfamoylbenzoic acid intermediate.

Optimization Insights

  • Base : NaHCO₃ or N-methylimidazole
  • Solvent : Acetonitrile (polar aprotic)
  • Purity : >99% after HCl wash

Amidation of Thiophene Amine with Sulfamoylbenzoyl Chloride

The final step couples the thiophene amine and sulfamoylbenzoyl chloride via amide bond formation.

Acid Chloride Activation

4-[Benzyl(methyl)sulfamoyl]benzoic acid is treated with thionyl chloride (SOCl₂) in toluene at 60°C to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum.

Coupling Reaction

The acid chloride reacts with methyl 3-amino-4-methylthiophene-2-carboxylate in dichloromethane (DCM) using triethylamine (TEA) as a base. Stirring at 0–5°C for 2 hours followed by room temperature overnight ensures complete amidation.

Critical Parameters

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Solvent : DCM or THF
  • Yield : 75–80% after silica gel chromatography

Alternative Routes and Comparative Analysis

One-Pot Sulfamoylation-Amidation

A streamlined approach combines sulfamoylation and amidation in a single reactor. 4-Chlorosulfonylbenzoyl chloride is first reacted with N-benzyl-N-methylamine, followed by direct addition of the thiophene amine. This method reduces purification steps but requires precise stoichiometry to avoid side reactions.

Solid-Phase Synthesis

Adapting techniques from sparsentan production, Wang resin-bound thiophene carboxylate undergoes iterative coupling with sulfamoylbenzoyl groups. While scalable, this method demands specialized equipment and yields (~65%) are lower than solution-phase routes.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 3.85 (COOCH₃), δ 4.25 (N-CH₂-Ph), δ 7.3–8.1 (aromatic protons)
  • LC-MS : [M+H]⁺ at m/z 473.2 (calculated: 473.16)

Purity Optimization

Recrystallization from ethanol/water (7:3) enhances purity to >99%. Impurities include unreacted sulfamoyl chloride (<0.5%) and hydrolyzed ester (<0.3%).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) with FeCl₃ reduces costs by 40% without compromising yield.

Solvent Recycling

Acetonitrile recovery via distillation achieves 90% reuse, aligning with green chemistry principles.

Data Summary Table

Step Reaction Type Reagents/Conditions Yield Purity
1 Cyclization FeCl₃, NH₂OH·HCl, NH₄OH 96.5% 99%
2 Sulfamoylation NaHCO₃, CH₃CN, 70°C 80% >99%
3 Amidation TEA, DCM, 25°C 78% 98%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related molecules, focusing on heterocyclic cores, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Target Molecular Formula (Calculated)
Target Compound Thiophene Methyl ester, 4-[benzyl(methyl)sulfamoyl]benzamido Potential antifungal/Trr1 inhibition? C₃₂H₃₀N₄O₆S₂ (hypothetical)
LMM5 1,3,4-Oxadiazole 4-[benzyl(methyl)sulfamoyl]benzamido, 4-methoxyphenylmethyl Antifungal (C. albicans), Trr1 inhibitor C₂₅H₂₃N₃O₅S
LMM11 1,3,4-Oxadiazole 4-[cyclohexyl(ethyl)sulfamoyl]benzamido, furan-2-yl Antifungal (C. albicans), Trr1 inhibitor C₂₄H₂₉N₃O₅S
Ethyl 2-[[2-[benzyl(methyl)amino]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate Thiophene Ethyl ester, 4-fluorophenyl, acetyl-benzyl(methyl)amino Unknown (structural analog for drug discovery) C₂₃H₂₃FN₂O₃S
Metsulfuron-methyl Triazine Sulfonylurea bridge, methyl ester, methoxy-methyl triazine Herbicide (ALS inhibitor) C₁₄H₁₅N₅O₆S
Methotrexate Pteridinyl-glutamic acid 4-aminopteridinyl, methylamino-benzoyl, glutamic acid Anticancer (DHFR inhibitor) C₂₀H₂₂N₈O₅

Key Structural and Functional Differences

Heterocyclic Core: The target compound uses a thiophene ring, which is more electron-rich and lipophilic than the 1,3,4-oxadiazole in LMM5/LMM11. This difference may influence membrane permeability and target binding .

Substituent Chemistry :

  • The benzyl(methyl)sulfamoyl group in the target compound contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl , suggesting divergent steric and electronic interactions with enzyme active sites .
  • The methyl ester in the target compound may act as a prodrug, akin to metsulfuron-methyl, where ester hydrolysis enhances solubility .

Biological Activity :

  • LMM5/LMM11 demonstrate antifungal activity via thioredoxin reductase (Trr1) inhibition, a plausible target for the compound due to shared sulfamoyl pharmacophores .
  • Methotrexate analogs () target dihydrofolate reductase (DHFR) in cancer, highlighting the versatility of sulfonamide/benzamido groups in diverse therapeutic contexts .

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling (e.g., between thiophene-3-carboxylate and sulfamoyl benzamido precursors) and sulfonylation, similar to methods for LMM5/LMM11 .

Potential Advantages of the Target Compound

  • Thiophene vs. Oxadiazole : Enhanced lipophilicity may improve cellular uptake compared to oxadiazole-based LMM compounds.
  • Benzyl(methyl)sulfamoyl Group : Offers metabolic stability over simpler sulfonamides, as seen in protease-resistant analogs .

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